5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid, with the chemical formula and CAS number 790638-56-1, is a compound belonging to the class of pyrrole derivatives. This compound is characterized by its unique structure that includes an amino group and a carboxylic acid functionality, making it a potential candidate for various biological and chemical applications. The molecular weight of this compound is approximately 212.29 g/mol, and it has a logP value of 2.2812, indicating moderate lipophilicity which could influence its biological activity and absorption characteristics .
The chemical reactivity of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid can be attributed to the presence of both the amino and carboxylic acid groups. These functional groups allow for various nucleophilic and electrophilic reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
Specific protocols for synthesizing this compound may vary based on desired purity and yield .
5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid has potential applications in:
The unique structure may allow it to interact favorably with biological targets or materials .
Interaction studies involving 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid are essential for understanding its mechanism of action. These studies often focus on:
Such studies will provide insights into its therapeutic potential and safety profile .
Several compounds share structural similarities with 5-Amino-3-methyl-2-pentyl-3,4-dihydro-2H-pyrrole-4-carboxylic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-Amino-3-methylpyrrole | Contains only one methyl group on the pyrrole ring | Simpler structure; less steric hindrance |
5-Amino-4-carboxypyrrole | Contains a carboxylic acid at position 4 | Potentially higher acidity; different reactivity |
2-Pentylpyrrole | Lacks amino functionality; only contains pentyl substitution | Different biological activity due to lack of amino group |
These comparisons illustrate how variations in functional groups and substitutions can lead to significant differences in chemical behavior and biological activity .